molecular formula C21H18N6O2 B2896031 2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol CAS No. 900883-91-2

2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol

Cat. No. B2896031
CAS RN: 900883-91-2
M. Wt: 386.415
InChI Key: GPXBOCPBWMLLJH-UHFFFAOYSA-N
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Description

2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
The exact mass of the compound 2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Processes and Synthetic Applications

Research into oxidative processes involving related methoxyphenols and benzothiazoles highlights the potential for synthesizing complex bicyclic and tricyclic structures. For instance, oxidation reactions facilitated by (diacetoxy)iodobenzene (DAIB) have been used to generate bicyclo[2.2.2]octenones and other cyclic derivatives from methoxyphenols bearing electron-withdrawing groups, indicating potential pathways for synthesizing novel organic compounds (Wells, Lowe, & Stevens, 2000).

Photoreactive Protecting Groups

The photoreactivity of dimethylphenacyl esters, serving as photoremovable protecting groups for carboxylic acids, suggests applications in photochemical synthesis and the development of 'caged' bioactive compounds. This approach enables the targeted release of active agents in response to light, offering a mechanism that could be explored with compounds containing similar functional groups (Zabadal et al., 2001).

Photochemical Conversions and Rearrangements

Studies on photochemical conversions, such as the photolysis of cyclohexenone derivatives to yield tricyclic structures, provide insight into potential synthetic pathways that might be applicable to compounds with related structures. These reactions demonstrate the ability of light to induce significant structural rearrangements, offering a tool for creating complex organic molecules with potential applications in materials science and pharmaceuticals (Tian et al., 1988).

Marine Natural Products

Research into phenolic lipids from marine algae suggests the relevance of methoxyphenol derivatives in the discovery and characterization of natural products. Such studies contribute to understanding the ecological roles of these compounds and their potential applications in biotechnology and pharmaceuticals (Gerwick & Fenical, 1982).

properties

IUPAC Name

2-[10-(3,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-12-6-13(2)8-14(7-12)27-20-17(10-23-27)21-24-19(25-26(21)11-22-20)16-5-4-15(29-3)9-18(16)28/h4-11,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXBOCPBWMLLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol

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